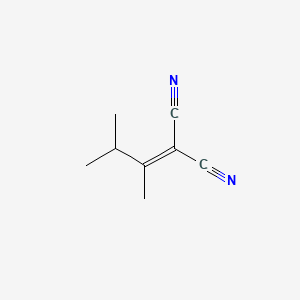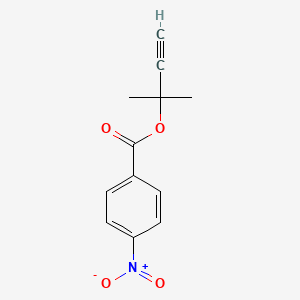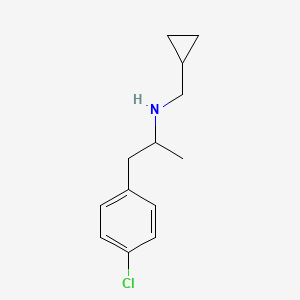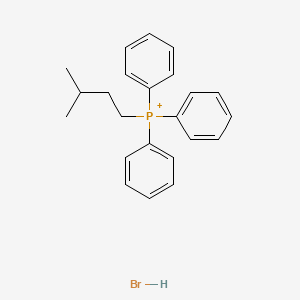
N-(propan-2-yl)hexadecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)hexadecan-1-amine typically involves the alkylation of hexadecylamine with isopropyl halides. One common method is the reaction of hexadecylamine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-(propan-2-yl)hexadecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides (e.g., methyl iodide) and acyl halides (e.g., acetyl chloride) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(propan-2-yl)hexadecan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of long-chain amines with biological membranes.
Industry: The compound is used in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N-(propan-2-yl)hexadecan-1-amine involves its interaction with lipid bilayers in biological membranes. The long hydrocarbon chain allows it to insert into the lipid bilayer, while the amine group can form hydrogen bonds with polar head groups of lipids. This can affect membrane fluidity and permeability, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecylamine: A primary amine with a similar long hydrocarbon chain but without the isopropyl group.
N,N-Diisopropylethylamine: A tertiary amine with two isopropyl groups and an ethyl group attached to the nitrogen atom.
Uniqueness
N-(propan-2-yl)hexadecan-1-amine is unique due to its combination of a long hydrocarbon chain and an isopropyl-substituted amine group. This structure imparts specific chemical and physical properties, making it suitable for applications that require both hydrophobic and hydrophilic interactions.
Eigenschaften
CAS-Nummer |
90207-24-2 |
|---|---|
Molekularformel |
C19H41N |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
N-propan-2-ylhexadecan-1-amine |
InChI |
InChI=1S/C19H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(2)3/h19-20H,4-18H2,1-3H3 |
InChI-Schlüssel |
KRVYVVWZAYMURR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)

![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)

